

A Technical Guide to Benzyl-PEG1-propanol for Drug Development Professionals

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Compound of Interest		
Compound Name:	Benzyl-PEG1-propanol	
Cat. No.:	B3097573	Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the procurement and application of **Benzyl-PEG1-propanol**, a versatile linker for advanced therapeutic modalities.

This technical guide provides a comprehensive overview of **Benzyl-PEG1-propanol** (also known as 3-(benzyloxy)propan-1-ol), a bifunctional molecule increasingly utilized in the development of targeted therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document serves as a resource for researchers and drug development professionals, offering detailed information on suppliers, purchasing options, and key experimental protocols for its application in bioconjugation and PROTAC synthesis.

Core Compound Details

• Chemical Name: 3-(benzyloxy)propan-1-ol

• Synonyms: Benzyl-PEG1-propanol

CAS Number: 4799-68-2

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

Structure:



Benzyl-PEG1-propanol: Supplier and Purchasing Landscape

The availability and purity of **Benzyl-PEG1-propanol** are critical for reproducible and successful research outcomes. A variety of chemical suppliers offer this compound, each with differing grades, quantities, and pricing structures. Below is a comparative summary of prominent suppliers.

Supplier	Product/Cat alog Number	Purity	Available Quantities	Price (USD)	Notes
MedchemExp ress	HY-138433	>98%	50 mg, 100 mg, 250 mg, 500 mg, 1 g	Inquire	Marketed as a PEG-based PROTAC linker.
Thermo Scientific	ACROS4365 70050	97%	5 g, 25 g	\$64.40 (5g)	Part of the Acros Organics portfolio.
Sigma- Aldrich	382035	97%	5 mL, 25 mL	\$87.00 (5mL)	Provides detailed physical properties.
CymitQuimic a	TCI-B3277	>98.0% (GC)	5 g, 25 g	€42.00 (5g)	Distributed for TCI.
Molport	MolPort-001- 793-752	Inquire	Inquire	Inquire	Aggregates multiple suppliers.
BLD Pharm	BD139785	≥98.0%	5 g, 25 g, 100 g	Inquire	
Ambeed	A293785	97%	5 g, 25 g, 100 g	Inquire	



Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols: Functionalization of Benzyl-PEG1-propanol for PROTAC Synthesis

Benzyl-PEG1-propanol serves as a foundational building block for PROTAC synthesis. Its primary alcohol can be readily functionalized to introduce reactive handles for conjugation to a target protein ligand or an E3 ligase ligand. The following section outlines a series of established, yet modular, experimental protocols for the conversion of **Benzyl-PEG1-propanol** into a versatile amine-terminated linker, ready for amide coupling.

Step 1: Activation of the Primary Alcohol via Mesylation

This protocol describes the conversion of the terminal hydroxyl group of **Benzyl-PEG1-propanol** to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

- Benzyl-PEG1-propanol
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Argon or Nitrogen gas
- Magnetic stirrer and stir bar
- Round-bottom flask
- · Ice bath

Procedure:



- Dissolve Benzyl-PEG1-propanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
- Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Benzyl-PEG1-mesylate.
- Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of Benzyl-PEG1-azide

This protocol outlines the conversion of the mesylate to an azide through nucleophilic substitution with sodium azide.

Materials:

- Benzyl-PEG1-mesylate
- Dimethylformamide (DMF)
- Sodium azide (NaN₃)
- Magnetic stirrer and stir bar



· Round-bottom flask

Procedure:

- Dissolve the purified Benzyl-PEG1-mesylate (1.0 eq) in DMF in a round-bottom flask.
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and add water.
- Extract the product with diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl-PEG1-azide.[1] The product can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR.

Step 3: Reduction of Benzyl-PEG1-azide to Benzyl-PEG1-amine (Staudinger Reaction)

This protocol details the reduction of the azide to a primary amine using the Staudinger reaction, a mild and efficient method.[2][3]

Materials:

- Benzyl-PEG1-azide
- Tetrahydrofuran (THF)
- Triphenylphosphine (PPh₃)
- Water
- Magnetic stirrer and stir bar



Round-bottom flask

Procedure:

- Dissolve Benzyl-PEG1-azide (1.0 eq) in THF in a round-bottom flask.
- Add triphenylphosphine (1.1 eq) to the solution at room temperature. Nitrogen gas evolution should be observed.
- Stir the reaction mixture at room temperature for 2-4 hours until the azide is consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).
- Add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the intermediate iminophosphorane.
- Concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by acid-base extraction or flash column chromatography to yield Benzyl-PEG1-amine.[4]

Step 4: Amide Coupling of Benzyl-PEG1-amine with a Carboxylic Acid-functionalized Ligand

This protocol describes the final step of coupling the newly synthesized amine with a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a target protein binder) using HATU as the coupling agent.[5][6][7]

Materials:

- Benzyl-PEG1-amine
- · Carboxylic acid-functionalized ligand
- Dimethylformamide (DMF)
- N,N,N',N'-Tetramethyl-O-(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)uronium hexafluorophosphate (HATU)



- N,N-Diisopropylethylamine (DIPEA)
- Magnetic stirrer and stir bar
- Reaction vial

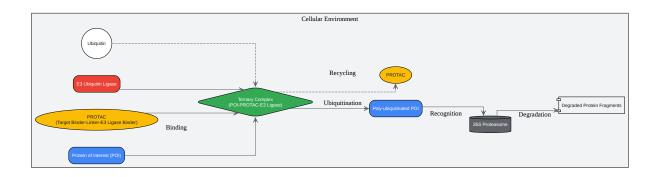
Procedure:

- In a reaction vial, dissolve the carboxylic acid-functionalized ligand (1.0 eq) and Benzyl-PEG1-amine (1.1 eq) in anhydrous DMF.
- Add HATU (1.2 eq) to the solution.
- Add DIPEA (2.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The final PROTAC molecule is purified by preparative HPLC.

Visualizing the PROTAC Mechanism of Action

The utility of **Benzyl-PEG1-propanol** as a linker is best understood within the context of the PROTAC mechanism. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow for PROTAC synthesis.

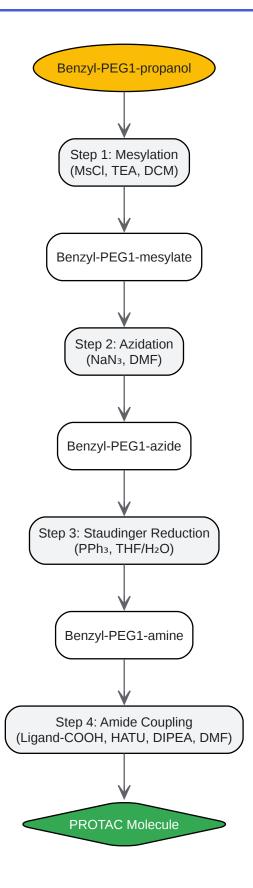




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Caption: PROTAC-mediated protein degradation pathway.





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Caption: Experimental workflow for functionalization and conjugation.



Conclusion

Benzyl-PEG1-propanol is a readily accessible and highly versatile chemical entity that plays a crucial role in the synthesis of sophisticated drug molecules like PROTACs. Its simple structure, combined with the ease of functionalization of its primary alcohol, makes it an ideal short-chain PEG linker for modulating the physicochemical properties and biological activity of the final conjugate. This guide provides the necessary information for researchers to source high-quality Benzyl-PEG1-propanol and to effectively incorporate it into their drug discovery and development workflows. The provided experimental protocols offer a solid foundation for the synthesis of amine-functionalized linkers, which can be further elaborated to create a diverse range of PROTACs and other bioconjugates.

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